N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylbenzamide
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions that ensure the formation of the desired molecular structure. While the specific synthesis of N-[(2-Hydroxy-3-quinolinyl)methyl]-N-isobutylbenzamide is not directly detailed in the available literature, related compounds such as 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline have been synthesized through modifications of earlier methods, highlighting the intricate processes involved in creating these compounds (Snyderwine et al., 1987).
Molecular Structure Analysis
Understanding the molecular structure of N-[(2-Hydroxy-3-quinolinyl)methyl]-N-isobutylbenzamide is crucial for analyzing its chemical behavior and potential applications. Studies on similar quinoline derivatives have employed various spectroscopic methods, including NMR, mass spectrometry, and crystallography, to confirm their structures (Simone et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives can undergo a range of chemical reactions, showcasing their reactivity and functional versatility. For instance, N-hydroxy-2-amino-3-methylimidazolo[4,5-f]quinoline, a related compound, has been shown to bind covalently to DNA, indicating its reactivity and potential mutagenicity (Snyderwine et al., 1988). This exemplifies the chemical properties that could be relevant for N-[(2-Hydroxy-3-quinolinyl)methyl]-N-isobutylbenzamide.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are essential for understanding their behavior in different environments. Although specific data on N-[(2-Hydroxy-3-quinolinyl)methyl]-N-isobutylbenzamide is scarce, the synthesis and study of related quinolinone derivatives offer insights into the factors that influence these properties (Zhou et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, potential for forming derivatives, and stability under various chemical conditions, are critical for assessing the utility and safety of N-[(2-Hydroxy-3-quinolinyl)methyl]-N-isobutylbenzamide. The compound's interaction with biological molecules, as seen with similar quinoline derivatives, underscores the importance of chemical properties analysis in predicting biological activity and potential applications (Snyderwine et al., 1988).
Future Directions
The future directions in the study of “N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylbenzamide” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. This could lead to the development of new drugs with improved pharmacological properties .
properties
IUPAC Name |
N-(2-methylpropyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15(2)13-23(21(25)16-8-4-3-5-9-16)14-18-12-17-10-6-7-11-19(17)22-20(18)24/h3-12,15H,13-14H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGBHCVXHZKZAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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